molecular formula C4H7NO2 B3058432 2-(methoxymethoxy)acetonitrile CAS No. 89426-76-6

2-(methoxymethoxy)acetonitrile

Cat. No.: B3058432
CAS No.: 89426-76-6
M. Wt: 101.1 g/mol
InChI Key: MCDDMVNPBJHHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methoxymethoxy)acetonitrile is an organic compound with the molecular formula C4H7NO2 and a molecular weight of 101.1 g/mol . It is a colorless liquid that is used in various chemical reactions and research applications. The compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

2-(methoxymethoxy)acetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of methoxymethyl chloride with acetonitrile in the presence of a base such as sodium hydride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(methoxymethoxy)acetonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(methoxymethoxy)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methoxymethoxy)acetonitrile involves its reactivity with various molecular targets. The nitrile group can undergo nucleophilic addition reactions, while the methoxymethoxy group can participate in substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

2-(methoxymethoxy)acetonitrile can be compared with other similar compounds such as methoxyacetonitrile and ethoxyacetonitrile. While all these compounds contain a nitrile group, the presence of different alkoxy groups (methoxy, ethoxy) imparts unique reactivity and properties to each compound. For example, methoxyacetonitrile has a lower boiling point and different solubility characteristics compared to this compound .

Properties

IUPAC Name

2-(methoxymethoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-6-4-7-3-2-5/h3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDDMVNPBJHHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599434
Record name (Methoxymethoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89426-76-6
Record name (Methoxymethoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(methoxymethoxy)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(methoxymethoxy)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(methoxymethoxy)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(methoxymethoxy)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(methoxymethoxy)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(methoxymethoxy)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.